CBL0137 is a small molecule curaxin that exhibits anticancer properties. [, , , , ] It functions as a non-genotoxic agent, meaning it does not directly damage DNA. [] CBL0137 is currently under investigation in Phase I clinical trials for its potential in treating solid tumors and hematological malignancies. [, ]
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride, with the chemical formula C21H24N2O2 and a molecular weight of 336.427 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is associated with various pharmacological properties, particularly in the context of neurological and cancer research. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
This compound is classified under the category of carbazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer effects. It can be sourced from various chemical suppliers, with purity levels often exceeding 97% . The compound has been studied for its role as a D2 antagonist, which may have implications in treating conditions like schizophrenia and Parkinson's disease .
The synthesis of 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity but were not specified in the available literature.
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride can undergo various chemical reactions typical for amines and carbonyl compounds:
Technical details on specific reaction conditions or yields were not extensively documented in the sources reviewed.
The mechanism of action for 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride primarily involves its interaction with dopamine receptors, specifically as a D2 antagonist. By blocking these receptors, it may modulate dopaminergic signaling pathways implicated in various neurological disorders. This mechanism is crucial for its potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease .
The compound exhibits:
Key chemical properties include:
Relevant data on melting points or boiling points were not provided in the sources reviewed.
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry, particularly concerning its synthesis and pharmacological evaluation. Further research could elucidate its full potential and broaden its applications in therapeutic contexts.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3